5-Iodopentan-2-one
Overview
Description
5-Iodopentan-2-one: is an organic compound with the molecular formula C5H9IO . It is a halogenated ketone, specifically an iodinated derivative of pentanone. This compound is known for its reactivity due to the presence of both the iodine atom and the carbonyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Iodopentan-2-one can be synthesized through various methods. One common approach involves the iodination of 2-pentanone. This reaction typically uses iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions .
Industrial Production Methods: In an industrial setting, the continuous-flow synthesis method is often employed. This involves the reaction of this compound with other reagents in a flow reactor, allowing for high-yield production under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodopentan-2-one can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of substituted pentanones.
Reduction: Formation of 5-iodopentanol.
Oxidation: Formation of 5-iodopentanoic acid
Scientific Research Applications
Chemistry: 5-Iodopentan-2-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and as a precursor in the development of radiolabeled compounds for imaging studies .
Industry: The compound is used in the production of insect pheromones and other semiochemicals, which are important for pest control and monitoring .
Mechanism of Action
The mechanism of action of 5-iodopentan-2-one involves its reactivity as a halogenated ketone. The iodine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
5-Chloro-2-pentanone: Similar structure but with a chlorine atom instead of iodine.
5-Bromo-2-pentanone: Similar structure but with a bromine atom instead of iodine.
2-Pentanone: The parent compound without any halogen substitution.
Uniqueness: 5-Iodopentan-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo counterparts. The larger atomic radius and higher polarizability of iodine make this compound more reactive in nucleophilic substitution reactions, providing different synthetic opportunities .
Properties
IUPAC Name |
5-iodopentan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c1-5(7)3-2-4-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXWNQYIRHMNTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337057 | |
Record name | 5-Iodopentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-29-2 | |
Record name | 5-Iodopentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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